molecular formula C4H5BrO B2656632 3-(Bromomethylidene)oxetane CAS No. 2157758-73-9

3-(Bromomethylidene)oxetane

Cat. No.: B2656632
CAS No.: 2157758-73-9
M. Wt: 148.987
InChI Key: LAUABHURZPBTTQ-UHFFFAOYSA-N
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Description

3-(Bromomethylidene)oxetane is an organic compound characterized by a four-membered oxetane ring with a bromomethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethylidene)oxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of a halogenating agent to form the oxetane ring . Another method involves the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under photochemical conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halocyclization reactions using optimized conditions to maximize yield and purity. The choice of reagents, solvents, and reaction conditions is critical to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethylidene)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Acidic Conditions: Strong acids like hydrochloric acid or sulfuric acid can facilitate ring-opening reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as amines, ethers, or thioethers can be formed.

    Ring-Opened Products: Linear or branched compounds resulting from the cleavage of the oxetane ring.

Scientific Research Applications

3-(Bromomethylidene)oxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethylidene)oxetane involves its reactivity as a strained cyclic ether. The oxetane ring’s strain makes it susceptible to ring-opening reactions, which can be exploited in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethylidene)oxetane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity compared to other oxetane derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

3-(bromomethylidene)oxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-1-4-2-6-3-4/h1H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUABHURZPBTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CBr)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2157758-73-9
Record name 3-(bromomethylidene)oxetane
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